3-(3-Methoxyphenyl)-3'-trifluoromethylpropiophenone
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Overview
Description
3-(3-Methoxyphenyl)-3’-trifluoromethylpropiophenone is an organic compound that belongs to the class of aromatic ketones It features a methoxy group attached to a phenyl ring and a trifluoromethyl group attached to another phenyl ring, both connected through a propiophenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyphenyl)-3’-trifluoromethylpropiophenone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 3-methoxybenzoyl chloride reacts with 3-trifluoromethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of 3-(3-Methoxyphenyl)-3’-trifluoromethylpropiophenone may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxyphenyl)-3’-trifluoromethylpropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or quinones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3-(3-Methoxyphenyl)-3’-trifluoromethylpropiophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Methoxyphenyl)-3’-trifluoromethylpropiophenone involves its interaction with specific molecular targets. The methoxy and trifluoromethyl groups can influence the compound’s electronic properties, affecting its reactivity and binding affinity to various enzymes or receptors. These interactions can modulate biochemical pathways, leading to potential therapeutic effects or other biological activities.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxyphenylboronic acid
- 3-Methoxyphenyltrifluoroborate
- 3-Methoxyphenylpropionic acid
Comparison
Compared to similar compounds, 3-(3-Methoxyphenyl)-3’-trifluoromethylpropiophenone is unique due to the presence of both methoxy and trifluoromethyl groups on its aromatic rings. This combination imparts distinct electronic and steric properties, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
3-(3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3O2/c1-22-15-7-2-4-12(10-15)8-9-16(21)13-5-3-6-14(11-13)17(18,19)20/h2-7,10-11H,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXHXYWJVOSMDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(=O)C2=CC(=CC=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644240 |
Source
|
Record name | 3-(3-Methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40644240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898774-98-6 |
Source
|
Record name | 1-Propanone, 3-(3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898774-98-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40644240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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